Home > Products > Screening Compounds P145237 > Valganciclovir-d8
Valganciclovir-d8 - 1132088-63-1

Valganciclovir-d8

Catalog Number: EVT-1488702
CAS Number: 1132088-63-1
Molecular Formula: C₁₄H₁₄D₈N₆O₅
Molecular Weight: 362.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Valganciclovir-d8 is a deuterated analog of valganciclovir, which is itself a prodrug of ganciclovir, primarily used in the treatment and prophylaxis of cytomegalovirus infections, particularly in immunocompromised patients. Valganciclovir-d8 is designed to improve pharmacokinetic properties and stability, allowing for better therapeutic outcomes. The compound's structural modification with deuterium is intended to enhance its metabolic stability and reduce side effects associated with its metabolism.

Source

Valganciclovir-d8 can be synthesized from various starting materials, including triacetyl ganciclovir. The synthesis typically involves several steps, including selective hydrolysis and esterification processes, which are detailed in the synthesis analysis section.

Classification

Valganciclovir-d8 falls under the classification of antiviral agents, specifically as a nucleoside analog. It is categorized as a drug used for the treatment of viral infections, particularly those caused by the cytomegalovirus.

Synthesis Analysis

Methods and Technical Details

The synthesis of valganciclovir-d8 involves a multi-step process:

  1. Selective Hydrolysis: Triacetyl ganciclovir undergoes selective hydrolysis to produce monoacetyl ganciclovir. This step typically employs piperidine or piperazine as reagents at temperatures ranging from 25 to 80 °C.
  2. Esterification: The monoacetyl ganciclovir is then esterified with an activated form of L-valine, using dicyclohexyl carbodiimide as a coupling agent in dichloromethane and dimethylformamide.
  3. Hydrolysis: The resulting ester undergoes hydrolysis under basic conditions to yield N-benzyloxycarbonyl valganciclovir.
  4. Deprotection and Hydrogenation: The N-benzyloxycarbonyl group is removed through hydrogenation in the presence of palladium on carbon as a catalyst, typically under acidic conditions.
  5. Deuteration: The final step involves introducing deuterium into the molecule to produce valganciclovir-d8, enhancing its stability and pharmacokinetic profile.

This synthetic pathway ensures that the compound retains its antiviral properties while potentially improving its therapeutic index through deuteration.

Molecular Structure Analysis

Structure and Data

The molecular formula of valganciclovir-d8 is C14H14D8N6O5·HCl, indicating that it contains eight deuterium atoms replacing hydrogen atoms in the original structure of valganciclovir. The compound's molecular weight is approximately 398.83 g/mol.

The structure features:

  • A purine base (similar to guanine).
  • A methoxy group.
  • An L-valine moiety.
  • Hydroxypropyl ester functionality.

This configuration allows it to effectively inhibit viral DNA polymerase, similar to its parent compound.

Chemical Reactions Analysis

Reactions and Technical Details

Valganciclovir-d8 participates in several key chemical reactions:

  1. Hydrolysis: The selective hydrolysis of triacetyl ganciclovir leads to the formation of monoacetyl ganciclovir.
  2. Esterification: The reaction between monoacetyl ganciclovir and L-valine results in the formation of an ester bond.
  3. Hydrogenation: The reduction step involving palladium catalysts facilitates the removal of protective groups.
  4. Deuteration: Incorporating deuterium into the molecule modifies its metabolic pathways, potentially leading to altered pharmacokinetics.

These reactions are crucial for synthesizing valganciclovir-d8 while retaining its antiviral efficacy.

Mechanism of Action

Process and Data

Valganciclovir-d8 functions primarily as an inhibitor of viral DNA polymerase. Upon administration, it is rapidly converted into ganciclovir in the body. Ganciclovir then competes with deoxyguanosine triphosphate for incorporation into viral DNA. Once incorporated, it terminates DNA elongation due to its modified structure, thus inhibiting viral replication.

The pharmacodynamic properties indicate that valganciclovir-d8 exhibits similar mechanisms as ganciclovir but may offer improved efficacy through enhanced stability and reduced side effects due to deuteration.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Valganciclovir-d8 appears as a white to off-white powder.
  • Solubility: It is freely soluble in water but sparingly soluble in organic solvents like methanol.
  • Polymorphism: The compound exhibits polymorphic behavior, which can affect its bioavailability and stability.
  • Stability: Deuteration generally improves metabolic stability compared to non-deuterated counterparts.

These properties are critical for formulation development and determining appropriate dosing regimens for therapeutic use.

Applications

Scientific Uses

Valganciclovir-d8 has potential applications in both clinical settings and research:

  1. Clinical Use: It may be used for treating cytomegalovirus infections, particularly in immunocompromised patients such as those undergoing organ transplantation or HIV-positive individuals.
  2. Research Applications: Valganciclovir-d8 can serve as a valuable tool in pharmacokinetic studies due to its altered metabolic profile compared to regular valganciclovir. It can help elucidate mechanisms of action and resistance patterns in viral infections.

Properties

CAS Number

1132088-63-1

Product Name

Valganciclovir-d8

Molecular Formula

C₁₄H₁₄D₈N₆O₅

Molecular Weight

362.41

Synonyms

2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester L-Valine -d8; RS 079070-194-d8; Ro 107-9070/194-d7; Valcyte-d8; (S)-Valganciclovir-d8; 2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester L-Valine-2,3,

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.